

Application Notes: Analysis of pSTAT5 Levels Following CHZ868 Treatment

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Compound of Interest

Compound Name: Chz868

Cat. No.: B606664

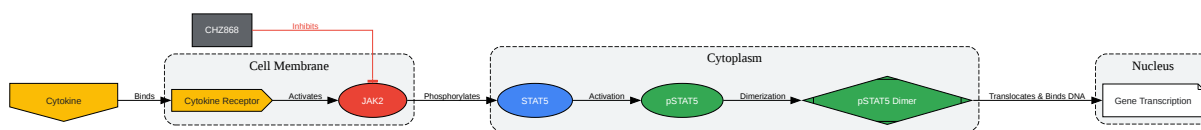
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Introduction

CHZ868 is a potent and selective type II inhibitor of Janus kinase 2 (JAK2).[1][2] It functions by binding to and stabilizing the inactive conformation of the JAK2 kinase, thereby preventing its activation and downstream signaling.[1][3] The JAK-STAT signaling pathway is crucial for processes like cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.[4][5] Signal Transducer and Activator of Transcription 5 (STAT5) is a key downstream substrate of JAK2.[6] Upon activation by cytokines or growth factors, JAK2 phosphorylates STAT5 at a specific tyrosine residue (Tyr694).[7][8] This phosphorylation is obligatory for STAT5 dimerization, nuclear translocation, and subsequent regulation of target gene expression.[4][9][10] Therefore, the level of phosphorylated STAT5 (pSTAT5) serves as a direct and reliable biomarker for JAK2 activity. Western blot analysis is a standard method to quantify changes in pSTAT5 levels in response to inhibitors like **CHZ868**.

Mechanism of Action: **CHZ868** in the JAK-STAT Pathway

CHZ868 exerts its effect by directly inhibiting JAK2, which in turn prevents the phosphorylation of STAT5. This abrogation of a critical signaling node leads to reduced cell proliferation and induction of apoptosis in JAK2-dependent cancer cells.[1][3]



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Caption: JAK-STAT signaling pathway and the inhibitory action of **CHZ868**.

Data Summary: Effect of **CHZ868** on pSTAT5 and Cell Proliferation

CHZ868 has been shown to potently inhibit STAT5 phosphorylation and cell growth in various cancer cell models, particularly those with activating JAK2 mutations (e.g., V617F) or CRLF2 rearrangements.[1][3]

Cell Line	JAK2 Status	CHZ868 Concentration	Effect on pSTAT5	Effect on Cell Proliferation (IC50/GI50)	Reference
SET2	JAK2 V617F	0.3 μ M (maintenance)	Suppressed	GI50 = 59 nM	[11][12]
Ba/F3-JAK2 V617F	JAK2 V617F	Not Specified	Suppressed	IC50 = 0.06 μ M	[1]
Ba/F3-JAK2 WT	Wild-Type	Not Specified	Suppressed	IC50 = 0.17 μ M	[1]
MHH-CALL4	CRLF2-rearranged, JAK2 I682F	0.05 - 0.2 μ M	Abrogated	> 6-30 μ M (insensitive to Type I inhibitors)	[3][11]
32D-MPLW515L	MPL W515L	Not Specified	Abrogated	Potently inhibited	[1]

Protocols

1. Cell Culture and Treatment with **CHZ868**

This protocol provides a general guideline for treating adherent or suspension cells with **CHZ868** prior to protein extraction.

Materials:

- Cancer cell line of interest (e.g., SET2, MHH-CALL4)
- Complete culture medium (e.g., RPMI-1640 with 10-20% FBS)
- **CHZ868** (MedchemExpress or other supplier)[[11](#)]
- Dimethyl sulfoxide (DMSO), sterile
- Phosphate-buffered saline (PBS), sterile
- Cell counting apparatus (e.g., hemocytometer)

Procedure:

- Cell Seeding: Culture cells under standard conditions (37°C, 5% CO₂). Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest (e.g., 0.5 - 1 x 10⁶ cells/mL for suspension cells).
- **CHZ868** Preparation: Prepare a 10 mM stock solution of **CHZ868** in DMSO.[[11](#)] Store at -20°C or -80°C for long-term use.[[11](#)]
- Cell Treatment:
 - On the day of the experiment, dilute the **CHZ868** stock solution in a complete culture medium to the desired final concentrations (e.g., 50 nM, 100 nM, 200 nM).[[11](#)]
 - Include a vehicle-only control by adding an equivalent volume of DMSO to the medium.

- Remove the old medium from cells and add the medium containing **CHZ868** or the vehicle control.
- Incubation: Incubate the cells for the desired period. The time can range from a few hours to 72 hours, depending on the experimental goal.[\[11\]](#) Studies have shown abrogation of pSTAT5 signaling after relatively short treatment times.[\[1\]](#)[\[3\]](#)
- Cell Harvest:
 - Suspension cells: Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.
 - Adherent cells: Aspirate the medium, wash once with ice-cold PBS, and then detach cells using a cell scraper in ice-cold PBS. Transfer to a conical tube and centrifuge.
- Washing: Discard the supernatant and wash the cell pellet once with 5 mL of ice-cold PBS. Centrifuge again and discard the supernatant. The cell pellet is now ready for lysis.

2. Western Blot Protocol for pSTAT5 Detection

This protocol is optimized for the detection of phosphorylated proteins, which requires special care to prevent dephosphorylation during sample preparation.[\[13\]](#)

Materials:

- Treated cell pellets
- RIPA Lysis Buffer or similar
- Protease Inhibitor Cocktail
- Phosphatase Inhibitor Cocktail (critical for pSTAT5)
- BCA Protein Assay Kit
- 4x Laemmli sample buffer
- SDS-PAGE gels (e.g., 4-15% gradient gels)

- PVDF or nitrocellulose membrane
- Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[13]
- Primary Antibodies:
 - Rabbit anti-pSTAT5 (Tyr694)[7]
 - Rabbit or mouse anti-total STAT5
 - Loading control antibody (e.g., anti- β -actin or anti-GAPDH)
- Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- Enhanced Chemiluminescence (ECL) detection reagents

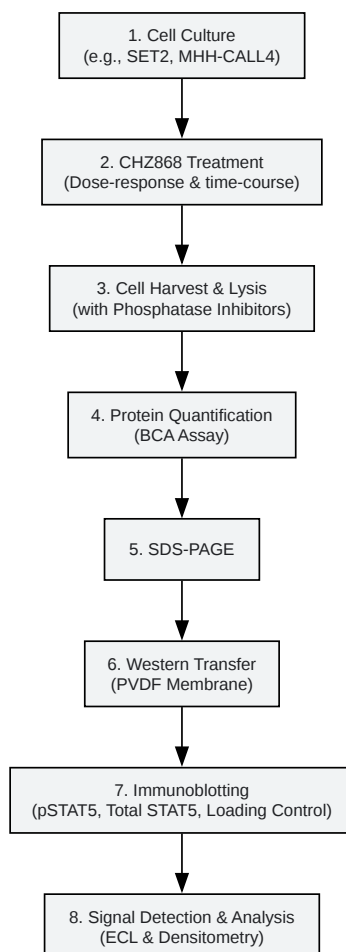
Procedure:

- Cell Lysis:
 - Prepare a complete lysis buffer by adding protease and phosphatase inhibitors to the RIPA buffer immediately before use.
 - Resuspend the cell pellet in 100-200 μ L of ice-cold complete lysis buffer.
 - Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[14]
 - Clarify the lysate by centrifuging at $\geq 10,000 \times g$ for 10 minutes at 4°C.[14]
- Protein Quantification:
 - Transfer the supernatant (protein lysate) to a new pre-chilled tube.
 - Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
- Sample Preparation:

- Normalize the protein concentration for all samples with lysis buffer.
- Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
- Denature the samples by heating at 95°C for 5-10 minutes.[\[13\]](#)
- Gel Electrophoresis:
 - Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
 - Run the gel at a constant voltage until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
- Immunoblotting:
 - Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[\[13\]](#)
 - Primary Antibody Incubation: Dilute the primary anti-pSTAT5 antibody in 5% BSA/TBST (e.g., 1:1000 dilution). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
 - Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
 - Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 5% BSA/TBST. Incubate the membrane for 1 hour at room temperature.
 - Washing: Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Prepare the ECL substrate according to the manufacturer's instructions.
 - Incubate the membrane with the ECL substrate for 1-5 minutes.

- Capture the chemiluminescent signal using a digital imager or X-ray film.
- Stripping and Re-probing (Optional):
 - To detect total STAT5 or a loading control on the same membrane, strip the membrane using a mild stripping buffer.
 - Repeat the immunoblotting process starting from the blocking step with the next primary antibody.

Visualized Workflows and Logic



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Caption: Experimental workflow for Western blot analysis of pSTAT5.



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Caption: Logical flow from **CHZ868** treatment to cellular response.

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